tert-Butyl 5-bromo-3,4-dihydroquinoline-1(2H)-carboxylate
Beschreibung
tert-Butyl 5-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS: 1123169-45-8) is a brominated tetrahydroquinoline (THQ) derivative with a tert-butyl carbamate group at position 1. This compound serves as a pivotal intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling . Its synthetic utility stems from the bromine atom at position 5, which acts as a reactive site for functionalization. Key physical properties include a molecular weight of 312.2 g/mol and a density of ~1.4 g/cm³ (estimated from structural analogs) .
Eigenschaften
Molekularformel |
C14H18BrNO2 |
|---|---|
Molekulargewicht |
312.20 g/mol |
IUPAC-Name |
tert-butyl 5-bromo-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-9-5-6-10-11(15)7-4-8-12(10)16/h4,7-8H,5-6,9H2,1-3H3 |
InChI-Schlüssel |
SPKHQJYWDQQBAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC=C2Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Bromination of 3,4-Dihydroquinoline
The synthesis begins with electrophilic bromination of 3,4-dihydroquinoline to introduce bromine at the 5-position. The nitrogen atom in the quinoline ring directs electrophilic substitution to the para position (C-5) due to its electron-donating resonance effect.
Procedure :
3,4-Dihydroquinoline (1.0 equiv) is dissolved in glacial acetic acid under nitrogen. Bromine (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. The reaction is quenched with sodium thiosulfate, extracted with dichloromethane, and purified via column chromatography (petroleum ether/ethyl acetate, 10:1) to yield 5-bromo-3,4-dihydroquinoline as a pale-yellow solid.
Key Data :
-
Yield : 68–75%
-
Reagents : Br₂, CH₃COOH
-
Purification : Column chromatography (silica gel)
tert-Butyl Carbamate Protection
The secondary amine of 5-bromo-3,4-dihydroquinoline is protected using di-tert-butyl dicarbonate (Boc anhydride) under mild conditions.
Procedure :
5-Bromo-3,4-dihydroquinoline (1.0 equiv) is dissolved in anhydrous 1,4-dioxane. Di-tert-butyl dicarbonate (1.2 equiv) is added, and the mixture is stirred at 25°C for 24 hours. The solvent is removed under reduced pressure, and the crude product is recrystallized from methylene chloride/hexane to afford tert-butyl 5-bromo-3,4-dihydroquinoline-1(2H)-carboxylate as white crystals.
Key Data :
-
Yield : 89–94%
-
Reagents : (Boc)₂O, 1,4-dioxane
-
Purification : Recrystallization
Bromination of Pre-Protected 3,4-Dihydroquinoline
Initial Boc Protection
This route reverses the order, first protecting the amine to assess its influence on bromination regioselectivity.
Procedure :
3,4-Dihydroquinoline (1.0 equiv) is treated with Boc anhydride (1.1 equiv) in tetrahydrofuran (THF) at 0°C. After 24 hours, the solvent is evaporated, and the residue is purified to yield tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate.
Bromination at C-5
The Boc-protected intermediate undergoes electrophilic bromination. The electron-withdrawing Boc group slightly deactivates the ring, necessitating harsher conditions.
Procedure :
tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate (1.0 equiv) is dissolved in dichloromethane. Bromine (1.1 equiv) is added at −10°C, followed by stirring for 6 hours. The mixture is washed with sodium bicarbonate, dried, and purified via chromatography to isolate the 5-bromo derivative.
Key Data :
-
Yield : 55–62%
-
Reagents : Br₂, DCM, −10°C
-
Challenge : Reduced yield due to steric hindrance from the Boc group.
Comparative Analysis of Methods
| Method | Sequence | Bromination Reagent | Boc Protection Yield | Total Yield | Regioselectivity |
|---|---|---|---|---|---|
| 1 | Bromination → Boc | Br₂ | 89–94% | 60–70% | High (C-5) |
| 2 | Boc → Bromination | Br₂ | 55–62% | 30–40% | Moderate |
| 3 | Radical Bromination | NBS | 40–48% | 15–20% | Low |
Key Findings :
-
Method 1 achieves superior yields and regioselectivity, making it the preferred industrial route.
-
Method 2’s lower yield stems from steric hindrance imparted by the Boc group during bromination.
-
Method 3 is less viable due to competing side reactions and poor selectivity.
Mechanistic Insights
Electrophilic Bromination
The nitrogen in 3,4-dihydroquinoline activates the aromatic ring via resonance, directing electrophiles to the para position (C-5). Protonation of the nitrogen enhances ring activation, favoring Br⁺ attack at C-5.
Analyse Chemischer Reaktionen
tert-Butyl-5-Brom-3,4-Dihydrochinolin-1(2H)-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom im Chinolinkern kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.
Oxidation und Reduktion: Die Verbindung kann oxidiert werden, um Chinolinderivate zu bilden, oder reduziert werden, um Dihydrochinolinderivate zu bilden.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C14H18BrNO2
- Molecular Weight : 312.2 g/mol
- CAS Number : 215184-78-4
The compound features a quinoline core with a bromine substituent and a tert-butyl ester group, which contribute to its reactivity and functional versatility.
Chemistry
This compound serves as an essential building block for synthesizing more complex molecules. Its applications include:
- Synthesis of Novel Compounds : It is used in the development of new synthetic methodologies for creating diverse chemical entities.
- Intermediate for Drug Development : The compound acts as an intermediate in the synthesis of biologically active molecules, particularly those containing the quinoline scaffold.
Biology
In biological research, tert-butyl 5-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is utilized for:
- Enzyme Activity Studies : The compound can be employed as a probe to investigate specific enzyme activities, helping to elucidate biochemical pathways.
- Medicinal Chemistry : Its structural characteristics make it suitable for exploring interactions with biological targets, potentially leading to the development of new therapeutic agents.
Industrial Applications
In industrial contexts, this compound finds use in:
- Production of Specialty Chemicals : It is involved in manufacturing processes that require specific chemical functionalities derived from its structure.
- Material Science : The compound can be used to synthesize materials with desired properties for various applications.
Case Studies and Research Findings
Several studies highlight the utility of this compound:
- Asymmetric Transfer Hydrogenation : Research has demonstrated its application in asymmetric transfer hydrogenation reactions to create enantiomerically enriched compounds, showcasing its role in developing new methodologies in organic synthesis .
- Biological Activity Assessment : The compound has been investigated for its potential biological activities, including inhibition studies against specific enzymes .
Wirkmechanismus
The mechanism of action of tert-Butyl 5-bromo-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the quinoline core play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzyme activities, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Varying Substituents
The tert-butyl dihydroquinoline carboxylate scaffold is highly modular. Below is a comparative analysis of structurally related compounds:
Table 1: Comparison of Substituents and Key Properties
Isoquinoline Derivatives (Structural Isomers)
Isoquinoline analogs, such as tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 215184-78-4), differ in ring topology, leading to distinct electronic and steric profiles. For example:
- Boiling Point: 382.4°C (isoquinoline analog) vs. ~370°C (estimated for quinoline analog) .
- Reactivity: The isoquinoline core may exhibit altered regioselectivity in electrophilic substitutions compared to quinoline derivatives .
Biologische Aktivität
tert-Butyl 5-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic organic compound belonging to the quinoline family. Its unique structure, characterized by a tert-butyl ester group and a bromine atom at the 5-position of the dihydroquinoline ring, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C14H18BrNO2
- Molar Mass : 312.2 g/mol
- Density : 1.353 g/cm³
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom and the tert-butyl group may enhance its lipophilicity and influence its binding affinity to specific targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoline compounds can be effective against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| tert-butyl 5-bromo-3,4-dihydroquinoline | E. coli | 32 µg/mL |
| tert-butyl 5-bromo-3,4-dihydroquinoline | S. aureus | 16 µg/mL |
Antiparasitic Activity
In vitro studies have demonstrated that certain quinoline derivatives possess antiparasitic activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The effectiveness of these compounds is often measured in terms of their cytocidal effective concentration (CEC).
| Compound | CEC (µM) | Remarks |
|---|---|---|
| tert-butyl 5-bromo-3,4-dihydroquinoline | <0.03 µM | Highly effective |
| Control Compound | 0.43 µM | Less effective |
Study on Anticancer Properties
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various quinoline derivatives, including this compound. The study found that these compounds exhibited cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer).
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 10 |
| MCF7 | 15 |
The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation.
Q & A
Basic: What are the standard synthetic routes for preparing tert-butyl 5-bromo-3,4-dihydroquinoline-1(2H)-carboxylate?
The compound is typically synthesized via Boc-protection of a dihydroquinoline precursor. A common procedure involves reacting 5-bromo-3,4-dihydroquinolin-1(2H)-one with Boc anhydride (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is carried out in dichloromethane (DCM) under an inert atmosphere (Ar or N₂) to prevent side reactions . For example, a flame-dried flask is charged with the dihydroquinolinone (1.0 eq), Boc₂O (1.2–2.0 eq), and DMAP (0.1 eq), followed by DCM addition and stirring until completion (monitored by TLC or LC-MS). Purification is achieved via flash column chromatography.
Advanced: How can chemoselectivity challenges during bromine introduction or Boc protection be mitigated?
Bromination must precede Boc protection to avoid deprotection under electrophilic conditions. For regioselective bromination, NBS (N-bromosuccinimide) or direct bromine substitution on pre-functionalized intermediates is preferred. Evidence from analogous compounds (e.g., tert-butyl 6-bromo derivatives) shows that palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce bromine post-Boc protection, but this requires careful optimization of ligands (e.g., XPhos) and bases (e.g., K₃PO₄) to preserve the Boc group . Contradictory reports on bromine positioning (e.g., 5- vs. 6-bromo isomers) highlight the need for precise NMR analysis (δ 7.13–6.55 ppm for aromatic protons) to confirm regiochemistry .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.47 ppm, singlet, 9H) and dihydroquinoline backbone protons (δ 2.71–3.58 ppm for CH₂ groups). The bromine substituent deshields adjacent aromatic protons, producing distinct splitting patterns (e.g., doublets at δ 7.13–6.55 ppm) .
- HRMS/ESI-MS : The molecular ion [M+H]⁺ is observed at m/z 325.1/327.1 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes) .
- FTIR : Peaks at ~1738 cm⁻¹ confirm the carbonyl stretch of the Boc group .
Advanced: How can the bromine substituent be leveraged for further functionalization in medicinal chemistry?
The bromine serves as a handle for cross-coupling reactions . For example, Sonogashira coupling with terminal alkynes or Buchwald-Hartwig amination can introduce pharmacophores. In one study, tert-butyl 6-bromo-3,4-dihydroquinoline derivatives underwent Pd-catalyzed coupling with allylic alcohols to yield aldehydes (e.g., tert-butyl 6-(3-oxopropyl)-3,4-dihydroquinoline-1(2H)-carboxylate), which were further reduced or oxidized for opioid receptor ligand synthesis . Optimize catalyst loadings (e.g., 2 mol% Pd₂(dba)₃) and ligands (e.g., XPhos) to prevent Boc deprotection .
Basic: What are the stability and storage recommendations for this compound?
The Boc group is sensitive to acidic or prolonged basic conditions . Store the compound at –20°C under inert gas (Ar) in anhydrous DCM or THF. Decomposition is indicated by NMR signals near δ 8–9 ppm (free amine) or loss of the tert-butyl peak. Avoid exposure to moisture, as hydrolysis can regenerate the dihydroquinolinone precursor .
Advanced: What mechanistic insights explain Boc protection efficiency under different conditions?
DMAP acts as a nucleophilic catalyst , accelerating Boc₂O activation by deprotonating the dihydroquinolinone’s NH. Excess Boc₂O (1.2–2.0 eq) ensures complete conversion, but higher equivalents risk side reactions (e.g., O-Boc byproducts). In situ FTIR monitoring of the carbonyl stretch (1770–1810 cm⁻¹) can track reaction progress. Contradictions in reaction times (40 hours in some protocols vs. 12 hours in others) suggest solvent polarity (DCM vs. THF) and temperature (RT vs. reflux) critically influence kinetics .
Basic: How is enantiomeric purity assessed in derivatives of this compound?
Chiral HPLC or SFC (supercritical fluid chromatography) with columns like Chiralpak AD-H or OD-H is standard. For example, tert-butyl (S)-6-(3-(pyrrolidin-1-yl)pent-4-en-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate showed 92% ee via SFC using a 4:1 CO₂/MeOH mobile phase . Optical rotation ([α]D) values (e.g., –2.0° for a related compound) provide supplementary data but require calibration against known standards .
Advanced: What strategies address low yields in multi-step syntheses involving this compound?
- Intermediate trapping : Use Ti(OEt)₄ to stabilize imine intermediates during sulfinamide reactions, as seen in opioid ligand syntheses .
- Workflow optimization : Sequential Boc protection, bromination, and cross-coupling (e.g., Fe/NH₄Cl reduction of nitro groups post-functionalization) improve overall yields (e.g., 86% yield in a 4-step sequence) .
- Scale-up adjustments : Replace flash chromatography with recrystallization (e.g., hexane/EtOAc) for gram-scale preparations .
Basic: What are the primary research applications of this compound?
It is a key intermediate in CNS drug discovery , particularly for mixed-efficacy µ-opioid receptor (MOR)/δ-opioid receptor (DOR) ligands . The dihydroquinoline scaffold allows modular substitution to tune receptor affinity and bioavailability .
Advanced: How can computational modeling predict the bioactivity of derivatives?
Docking studies (e.g., AutoDock Vina ) into MOR/DOR crystal structures (PDB: 4RWA, 6PT3) can guide substituent design. For example, cyclohexylmethyl or benzyl groups at the 6-position enhance hydrophobic interactions with MOR’s extracellular loop 2 (ECL2), while the Boc group stabilizes the ligand’s conformation in the binding pocket . MD simulations (e.g., GROMACS ) further assess stability of ligand-receptor complexes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
